(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Description
(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS: 1784056-50-3) is a chiral heterocyclic compound featuring a pyrazolo-oxazine core substituted with bromine at position 3 and a hydroxyl group at position 5. Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of 247.05 g/mol.
This compound is primarily used in pharmaceutical research as a synthetic intermediate, leveraging its bromine atom for cross-coupling reactions and its hydroxyl group for hydrogen bonding or further derivatization.
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
(6S)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2/t4-/m0/s1 |
InChI Key |
HAPVBKBGHFICQC-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C(C=NN21)Br)O |
Canonical SMILES |
C1C(COC2=C(C=NN21)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol typically involves the formation of the pyrazole ring followed by the construction of the oxazine ring. One common method involves the reaction of 3-bromo-1H-pyrazole with an appropriate oxazine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Key reaction types include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Azide Substitution | Sodium azide, DMF, 80°C | 3-Azido derivative |
| Amination | Primary amines, K₂CO₃, ethanol, reflux | 3-Amino-substituted pyrazolooxazine |
| Thiolation | Thiophenol, CuI, DIPEA, 100°C | 3-(Phenylthio) derivative |
These substitutions retain the pyrazolooxazine core while introducing functional groups for further derivatization.
Oxidation and Reduction Reactions
The hydroxyl group at the 6-position undergoes oxidation, while the bromine can be reduced:
Oxidation :
-
Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.
-
Product : 6-Oxo derivative (ketone formation).
Reduction :
-
Reagents : Pd/C under H₂ atmosphere.
-
Product : Dehalogenated pyrazolooxazine.
Cycloaddition and Ring-Opening Reactions
The fused pyrazolooxazine system participates in:
-
[3+2] Cycloadditions with alkynes or nitriles under catalytic conditions.
-
Ring-opening via acid hydrolysis to yield linear pyrazole-oxazine hybrids.
Stereochemical Considerations
The (S)-configuration at the 6-position influences reaction outcomes:
-
Substitution Selectivity : Bulky nucleophiles exhibit stereoselectivity due to steric hindrance near the hydroxyl group.
-
Oxidation Kinetics : The stereochemistry affects oxidation rates, with the (S)-enantiomer showing slower ketone formation compared to racemic mixtures.
Stability and Reaction Optimization
-
Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) yield higher substitution efficiency.
-
Temperature Control : Elevated temperatures (>80°C) risk ring degradation, necessitating precise thermal management.
This compound’s versatility in chemical transformations underscores its utility in medicinal chemistry, particularly for developing targeted therapeutics. Further studies are required to fully map its reactivity under industrial-scale conditions .
Biological Activity
(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₂H₂₁BrN₂O₂Si
- Molecular Weight : 333.3 g/mol
- CAS Number : 2676864-89-2
The compound features a bromine atom at the 3-position of the pyrazolo ring, which contributes to its unique reactivity and biological profile.
Biological Activity Overview
This compound has been evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 μg/mL |
| MRSA | <1 μg/mL |
| Escherichia coli | Inactive |
The compound demonstrated particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. The reported minimum fungicidal concentration (MFC) was 7.80 μg/mL for some derivatives, indicating moderate efficacy in combating fungal infections .
Anticancer Activity
Recent studies have also evaluated the anticancer potential of this compound. The compound was tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
The results showed that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on MRSA : A study highlighted the efficacy of this compound against MRSA strains. The compound's low MIC values suggest it could be developed as a treatment option for resistant bacterial infections .
- Antifungal Efficacy : Another investigation assessed the antifungal properties against Candida albicans, showing that certain derivatives exhibited significant activity with low MFC values .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol exhibit promising anticancer properties. The pyrazolo[5,1-b][1,3]oxazine scaffold has been linked to the inhibition of specific cancer cell lines. Studies show that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications.
2. Coatings and Adhesives
Due to its unique chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific bonding characteristics and resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference Source |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Neuroprotective effects | ||
| Antimicrobial properties | ||
| Materials Science | Polymer synthesis | |
| Coatings and adhesives |
Case Studies
Case Study 1: Anticancer Compound Development
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[5,1-b][1,3]oxazine derivatives based on this compound. These compounds were tested against various cancer cell lines (e.g., breast cancer MCF-7 cells) and showed IC50 values significantly lower than existing treatments.
Case Study 2: Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of this compound on models of Alzheimer’s disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Table 1: Key Structural Analogs and Differences
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol | 3-Br, 6-OH | C₇H₇BrN₂O₂ | 247.05 | Chiral hydroxyl group; bromine for reactivity |
| 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | 3-Br, 6-CH₃ | C₈H₁₀BrN₂O | 229.08 | Methyl group enhances lipophilicity; no chiral center |
| 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride | 3-NH₂, 6,6-(CH₃)₂ | C₈H₁₄ClN₃O | 203.67 | Amine hydrochloride salt; improved solubility |
| 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol | 3-CH₂OH | C₇H₁₀N₂O₂ | 154.17 | Hydroxymethyl group; lower molecular weight |
Key Observations :
- Bromine vs. Methyl/Amine : The bromine substituent in the target compound enhances electrophilicity, making it reactive in Suzuki or Ullmann couplings, whereas methyl or amine groups (e.g., in 6,6-dimethyl analogs) improve metabolic stability or solubility .
- Chirality : The (S)-enantiomer’s discontinued (R)-counterpart highlights the role of stereochemistry in biological activity or synthetic utility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 3-Bromo-6-methyl Analog | 6,6-Dimethyl-3-amine HCl |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (lipophilic) | High (due to HCl salt) |
| Reactivity | High (Br for coupling) | Moderate (Br retained) | Low (amine stable) |
| Molecular Weight | 247.05 | 229.08 | 203.67 |
| Hydrogen Bond Donors | 1 (OH) | 0 | 2 (NH₂⁺ and Cl⁻) |
Analysis :
- The target compound’s bromine and hydroxyl group create a balance between reactivity and polarity, whereas the 6-methyl analog’s lipophilicity may favor membrane permeability .
- The hydrochloride salt of the 6,6-dimethyl-3-amine derivative exhibits high solubility, making it suitable for aqueous formulations .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing (S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol?
- Methodological Answer : The synthesis of pyrazolo-oxazine derivatives typically involves cyclization reactions. For example, ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate is synthesized via a multi-step process starting with condensation of hydrazines with cyclic ketones, followed by cyclization using agents like POCl₃ or H₂SO₄. Hydrolysis of the ester group using lithium hydroxide yields the carboxylic acid derivative . For brominated analogs like this compound, bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions.
- Key Data :
- 1H NMR (DMSO-d₆) : δ 7.93 (s, 1H, pyrazole-H), 3.80 (s, 2H, oxazine-CH₂), 0.94 (s, 6H, CH₃) .
- Yield Optimization : Adjusting reaction temperature (e.g., 0–5°C for bromination) improves regioselectivity and minimizes side products.
Q. How is stereochemical purity (S-configuration) confirmed in this compound?
- Methodological Answer : Chiral chromatography (e.g., using CHIRALPAK® columns with hexane/isopropanol mobile phases) or X-ray crystallography is employed to verify enantiomeric excess. For intermediates like (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, optical rotation measurements ([α]D²⁵ = +15.6°) and circular dichroism (CD) spectra are compared to reference standards .
Advanced Research Questions
Q. What structural modifications enhance NLRP3 inhibitory activity while minimizing off-target effects?
- Methodological Answer : Lipophilic ligand efficiency (LLE) guides substituent optimization. Introducing sulfonylurea or sulfonamide groups at position 3 improves NLRP3 binding affinity, as seen in GDC-2394, a related compound with IC₅₀ = 12 nM in human whole-blood assays. Basic amine substituents (e.g., methylamino at position 6) enhance aqueous solubility (e.g., >200 µg/mL at pH 7.4), reducing renal toxicity risks .
- SAR Insights :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Bromo → Sulfonamide | ↑ NLRP3 selectivity (10-fold vs. NLRP1) |
| 6 | Hydroxyl → Methylamino | ↑ Solubility, ↓ CYP3A4 inhibition |
Q. How can preclinical safety challenges (e.g., renal toxicity) be mitigated during development?
- Methodological Answer : In cynomolgus monkey studies, renal toxicity of pyrazolo-oxazine derivatives was linked to compound precipitation in acidic urinary environments. Strategies include:
- Solubility Enhancement : Adding ionizable groups (e.g., amines) increases pH-dependent solubility.
- Formulation Adjustments : Co-administering urine alkalinizing agents (e.g., sodium bicarbonate) prevents crystallization .
- Key Data :
- GDC-2394 showed no nephrotoxicity at 30 mg/kg (plasma Cmax = 8.2 µM) in monkeys after solubility optimization .
Q. How do researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from metabolic instability or tissue distribution issues. For example, in vitro NLRP3 inhibition (IC₅₀ = 50 nM) may not translate to in vivo efficacy due to rapid hepatic clearance. Solutions include:
- Prodrug Design : Masking polar groups (e.g., hydroxyls) with esters improves bioavailability.
- Species-Specific Metabolism Profiling : Cytochrome P450 inhibition assays in human/mouse liver microsomes identify metabolic hotspots .
Data Contradictions and Validation
- Issue : A study reported conflicting elemental analysis results (e.g., C: 55.32% calc. vs. 56.56% found in a pyrazolo-oxazine derivative) .
- Resolution : Cross-validate via high-resolution mass spectrometry (HRMS) and repeat combustion analysis under inert atmosphere to exclude oxidation artifacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
